molecular formula C21H17F3O4 B380827 3-(3,5-dimethylphenoxy)-7-(prop-2-en-1-yloxy)-2-(trifluoromethyl)-4H-chromen-4-one

3-(3,5-dimethylphenoxy)-7-(prop-2-en-1-yloxy)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B380827
M. Wt: 390.4g/mol
InChI Key: FMXLWKDLHJZXEN-UHFFFAOYSA-N
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Description

3-(3,5-dimethylphenoxy)-7-(prop-2-en-1-yloxy)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylphenoxy)-7-(prop-2-en-1-yloxy)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the allyloxy group: This step involves the reaction of the chromen-4-one intermediate with an allylating agent, such as allyl bromide, in the presence of a base like potassium carbonate.

    Attachment of the 3,5-dimethylphenoxy group: This can be done through a nucleophilic aromatic substitution reaction, where the chromen-4-one intermediate reacts with 3,5-dimethylphenol in the presence of a suitable base.

    Introduction of the trifluoromethyl group: This step typically involves the use of a trifluoromethylating agent, such as trifluoromethyl iodide, under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethylphenoxy)-7-(prop-2-en-1-yloxy)-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the allyloxy and phenoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

3-(3,5-dimethylphenoxy)-7-(prop-2-en-1-yloxy)-2-(trifluoromethyl)-4H-chromen-4-one has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylphenoxy)-7-(prop-2-en-1-yloxy)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: Binding to the active site of enzymes and preventing their activity.

    Modulating signaling pathways: Interacting with receptors or other proteins involved in cellular signaling.

    Inducing apoptosis: Triggering programmed cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 7-(methoxy)-3-(3,5-dimethylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
  • 7-(ethoxy)-3-(3,5-dimethylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
  • 7-(propoxy)-3-(3,5-dimethylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one

Uniqueness

3-(3,5-dimethylphenoxy)-7-(prop-2-en-1-yloxy)-2-(trifluoromethyl)-4H-chromen-4-one is unique due to the presence of the allyloxy group, which can impart distinct chemical and biological properties compared to its analogs with different alkoxy groups. This uniqueness can influence its reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C21H17F3O4

Molecular Weight

390.4g/mol

IUPAC Name

3-(3,5-dimethylphenoxy)-7-prop-2-enoxy-2-(trifluoromethyl)chromen-4-one

InChI

InChI=1S/C21H17F3O4/c1-4-7-26-14-5-6-16-17(11-14)28-20(21(22,23)24)19(18(16)25)27-15-9-12(2)8-13(3)10-15/h4-6,8-11H,1,7H2,2-3H3

InChI Key

FMXLWKDLHJZXEN-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC=C)C(F)(F)F)C

Canonical SMILES

CC1=CC(=CC(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC=C)C(F)(F)F)C

Origin of Product

United States

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